N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core fused with a substituted pivalamide group. The structure includes a seven-membered oxazepine ring (oxygen and nitrogen atoms at positions 1 and 4, respectively), with isopentyl (3-methylbutyl) and dimethyl substituents at position 5 and 3,3-positions of the tetrahydro ring.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3/c1-14(2)10-11-23-16-9-8-15(22-18(24)20(3,4)5)12-17(16)26-13-21(6,7)19(23)25/h8-9,12,14H,10-11,13H2,1-7H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFUQTJYKRNUAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C(C)(C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide is a synthetic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C22H32N4O4S
- Molecular Weight : 448.6 g/mol
- CAS Number : 1428373-16-3
Structural Characteristics
The compound features a complex structure that includes a tetrahydrobenzo[b][1,4]oxazepin core. This structure is significant for its biological interactions.
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Compounds in this class may possess antibacterial or antifungal properties.
Case Studies and Research Findings
-
Anticancer Activity :
- A study investigated the effect of similar oxazepin derivatives on leukemia cells. The results indicated that certain structural modifications can enhance cytotoxicity against CCRF-CEM leukemia cells . Although specific data on this compound is limited, the general trend suggests potential efficacy in cancer treatment.
-
Antimicrobial Effects :
- Research into related compounds has demonstrated antimicrobial properties. For instance, structural analogs have been tested against various pathogens with promising results . The specific activity of N-(5-isopentyl-3,3-dimethyl-4-oxo...) against particular bacterial strains remains to be elucidated.
Comparative Biological Activity Table
| Compound Name | Activity Type | IC50 (μg/mL) | Reference |
|---|---|---|---|
| 4-amino-7-oxo analogue | Anticancer | >20 (most) | |
| Oxazepin derivative | Antimicrobial | Variable | |
| N-(5-isopentyl...) | Unknown | TBD |
Potential Therapeutic Applications
Given its structural characteristics and preliminary findings from related compounds, N-(5-isopentyl...) may have applications in:
- Chemotherapy : As an adjunct therapy for various cancers.
- Infectious Diseases : Potential use in treating bacterial infections.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 424.5 g/mol. The structural complexity arises from its bicyclic framework that includes both nitrogen and oxygen atoms, which are critical for its biological activity. The synthesis typically involves multi-step organic reactions that require careful optimization of reaction conditions to achieve high yields and purity .
Pharmacological Studies
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide is primarily explored for its potential therapeutic effects in various medical conditions. Its oxazepine structure may contribute to activities such as:
- Antidepressant Effects : Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems involved in mood regulation.
- Anxiolytic Properties : The potential to reduce anxiety symptoms through interaction with GABA receptors has been suggested for oxazepine derivatives.
Drug Development
The compound's unique properties make it a candidate for further development in drug formulation. Research focuses on:
- Bioavailability : Investigating how the compound can be modified to enhance absorption and efficacy.
- Targeted Delivery Systems : Exploring nanocarriers or liposomal formulations to improve delivery to specific tissues or cells.
Recent studies have indicated that compounds similar to this compound exhibit significant biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Potential effectiveness against bacterial and fungal pathogens. |
| Anti-inflammatory | Inhibition of inflammatory pathways suggests therapeutic use in chronic inflammatory diseases. |
| Antioxidant | Scavenging of free radicals indicates potential protective effects against oxidative stress. |
Case Study 1: Antidepressant Activity
A study examining the antidepressant-like effects of oxazepine derivatives found that compounds with similar structural features exhibited significant reductions in depressive-like behavior in animal models. These findings support the hypothesis that the oxazepine ring system is crucial for antidepressant activity .
Case Study 2: Anxiolytic Effects
Research has demonstrated that certain oxazepine derivatives can modulate GABAergic transmission effectively, leading to anxiolytic effects in preclinical models. This suggests that this compound may similarly influence anxiety pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its benzooxazepine core combined with a pivalamide moiety. Below is a comparative analysis with related heterocyclic compounds mentioned in the evidence and literature:
| Compound | Core Structure | Key Substituents | Hypothesized Bioactivity |
|---|---|---|---|
| N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide | Benzo[b][1,4]oxazepine | Isopentyl, dimethyl (tetrahydro ring), pivalamide | Kinase inhibition, CNS modulation |
| Compound 6m (Hindawi, 2019) | Thioxothiazolidin-quinazolinone hybrid | Benzo[d][1,3]dioxol-5-yl-methylene, phenyl-thioacetamide | Antimicrobial, anticancer |
| Compound 6n (Hindawi, 2019) | Thioxothiazolidin-quinazolinone hybrid | 4-Hydroxy-3-methoxybenzylidene, phenyl-thioacetamide | Antioxidant, anti-inflammatory |
| (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate (PF 43(1), 2017) | Oxazolidine-imidazolidinone | Thiazolylmethyl, benzyl, isopropyl-dioxoimidazolidin | Antibacterial (gram-positive pathogens) |
Key Differentiators
Core Heterocycle: The benzooxazepine core distinguishes the target compound from thiazolidinone (6m, 6n) and oxazolidine-imidazolidinone (PF 43(1)) derivatives. Benzooxazepines are less commonly reported in antimicrobial contexts but are explored for CNS activity due to their structural similarity to benzodiazepines . Thioxothiazolidinones (6m, 6n) are associated with reactive sulfur atoms, enhancing metal-binding capacity for enzyme inhibition .
Substituent Effects :
- The pivalamide group in the target compound may reduce metabolic degradation compared to the thioacetamide groups in 6m and 6n, which are prone to glutathione conjugation .
- The isopentyl chain in the target compound increases lipophilicity (logP ~4.2 predicted) relative to the polar hydroxy-methoxybenzylidene group in 6n (logP ~2.8) .
Therapeutic Potential: While 6m and 6n demonstrated in vitro anticancer activity (IC₅₀: 8–12 µM against HeLa cells), benzooxazepines are more commonly linked to kinase inhibition (e.g., PI3K/mTOR) with IC₅₀ values in the nanomolar range for optimized analogues .
Research Findings and Data Gaps
Physicochemical Properties (Predicted)
| Property | Target Compound | Compound 6m | Compound 6n | PF 43(1) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 386.5 | 580.6 | 596.6 | 698.8 |
| logP | 4.2 | 3.5 | 2.8 | 5.1 |
| Hydrogen Bond Acceptors | 4 | 9 | 10 | 8 |
| Rotatable Bonds | 5 | 8 | 8 | 12 |
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by functionalization with an isopentyl group and pivalamide moiety. Critical steps include:
- Nucleophilic substitution for introducing the isopentyl group (controlled temperature: 60–80°C, solvent: DMF or dichloromethane) .
- Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the pivalamide group .
- Purification via column chromatography or HPLC to isolate intermediates and the final product . Optimization requires monitoring reaction progress with TLC and adjusting solvent polarity or catalyst loading to improve yields (>70%) .
Q. Which spectroscopic methods are most reliable for confirming the compound’s structure?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, with characteristic peaks for the oxazepine ring (δ 4.2–5.0 ppm for CH₂-O) and pivalamide carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching calculated mass) .
- IR Spectroscopy : Detects carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
Q. What are the compound’s solubility and stability profiles under experimental conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrophobic aromatic regions; poorly soluble in water .
- Stability : Degrades under strong acidic/basic conditions; store at –20°C in anhydrous DMSO to prevent hydrolysis of the oxazepine ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across similar oxazepine derivatives?
- Comparative Assays : Use standardized cell-based models (e.g., HEK293 for receptor antagonism) to test analogs under identical conditions .
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., isopentyl vs. isobutyl) and correlate changes with activity trends .
- Computational Docking : Predict binding modes to target proteins (e.g., vasopressin V2 receptor) using software like AutoDock Vina .
Q. What strategies are effective for improving the compound’s pharmacokinetic properties?
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .
- Lipid Nanoparticle Encapsulation : Improve aqueous solubility and reduce hepatic first-pass metabolism .
- Metabolic Stability Testing : Use liver microsome assays to identify vulnerable sites for structural modification .
Q. How can researchers characterize unknown physical properties (e.g., melting point, logP) experimentally?
- Differential Scanning Calorimetry (DSC) : Determine melting point and thermal stability (heating rate: 10°C/min under nitrogen) .
- Octanol-Water Partition Coefficient (logP) : Measure via shake-flask method or HPLC retention time correlation .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .
Methodological Notes
- Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
- Stereochemical Purity : Employ chiral HPLC or circular dichroism to confirm enantiomeric excess during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
